

Solubility of 1-Methyl-3-methylenecyclobutanecarbonitrile in common organic solvents

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Compound of Interest

Compound Name: 1-Methyl-3-methylenecyclobutanecarbonitrile

Cat. No.: B1359729

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An In-depth Technical Guide to the Solubility of **1-Methyl-3-methylenecyclobutanecarbonitrile** in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-methylenecyclobutanecarbonitrile is a unique organic molecule featuring a compact, strained cyclobutane ring, a reactive exocyclic methylene group, and a polar nitrile moiety. As a potential building block in medicinal chemistry and materials science, understanding its solubility profile in common organic solvents is paramount for its synthesis, purification, reaction chemistry, and formulation. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in fundamental chemical principles. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine its precise solubility, ensuring reliable and reproducible results.

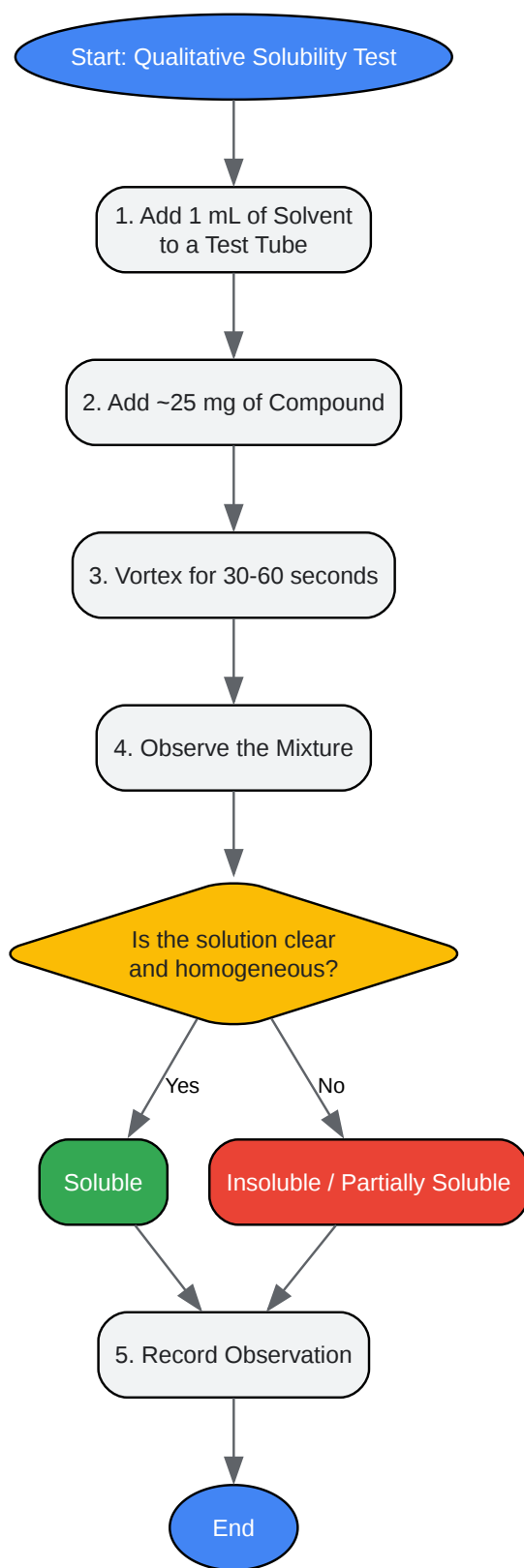
Molecular Structure and Inferred Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. **1-Methyl-3-methylenecyclobutanecarbonitrile** possesses several key structural features that dictate its

interaction with various solvents:

- The Nitrile Group ($\text{-C}\equiv\text{N}$): The carbon-nitrogen triple bond is highly polarized, with the electronegative nitrogen atom drawing electron density. This creates a strong dipole moment, making this functional group polar.^[1]^[2] The lone pair of electrons on the nitrogen can also act as a hydrogen bond acceptor.^[1]
- The Cyclobutane Ring: This strained four-membered ring forms the core of the molecule. While composed of nonpolar carbon-carbon and carbon-hydrogen bonds, the ring's rigidity influences the overall molecular shape.
- The Methylene Group (=CH_2): This exocyclic double bond introduces a region of electron density and contributes to the molecule's reactivity, but is largely nonpolar in nature.
- The Methyl Group (-CH_3): This is a nonpolar, electron-donating group.

The combination of a highly polar nitrile group and a nonpolar hydrocarbon framework suggests that **1-Methyl-3-methylenecyclobutanecarbonitrile** will exhibit a nuanced solubility profile. Its molecular weight is approximately 119.17 g/mol .^[3]



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